molecular formula C15H20ClNO5 B13545014 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methoxyphenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B13545014
M. Wt: 329.77 g/mol
InChI Key: KYFLRPUIDZUIOR-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the chloro and methoxy substituents on the aromatic ring. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the removal of protecting groups, revealing the free amine.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with enzymes or receptors. The chloro and methoxy substituents on the aromatic ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: Lacks the chloro substituent.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Lacks the methoxy substituent.

Uniqueness

The presence of both the chloro and methoxy substituents, along with the Boc protecting group, makes (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid unique. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20ClNO5

Molecular Weight

329.77 g/mol

IUPAC Name

(3S)-3-(3-chloro-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

KYFLRPUIDZUIOR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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